molecular formula C19H24N2O2 B2496000 N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide CAS No. 432511-86-9

N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide

Cat. No. B2496000
CAS RN: 432511-86-9
M. Wt: 312.413
InChI Key: ISGTXXANOJRXDG-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide is a complex organic compound that may exhibit interesting physical and chemical properties due to its structural features. It contains functional groups that suggest potential reactivity and applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds often involves Wittig reactions, oxidative dimerization, or N-alkylation methods. For instance, N,N-Dimethylamino phenylethynes can be prepared via a Wittig reaction, followed by dehydrochlorination with a strong base to achieve conjugate dimers (Rodríguez et al., 2001). These methods provide a foundation for synthesizing N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide by adapting the reagents and conditions to target the specific molecular structure.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques like X-ray crystallography, revealing intricate details about molecular geometry and intermolecular interactions. For example, the molecular structure of similar compounds demonstrates significant resonance contributions and crystal packing influenced by dimethylamino groups (Ajibade & Andrew, 2021).

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and structural analysis research has led to the development of compounds with potential applications in materials science and organic chemistry. For example, the facile synthesis of 2-(phenylthio)phenols through copper(I)-catalyzed tandem transformation demonstrates innovative methods in the construction of complex organic molecules with potential applications in the development of new materials and chemical sensors (Xu et al., 2010).

Catalytic Applications

Certain derivatives have been explored for their catalytic properties, indicating potential use in industrial and synthetic organic chemistry. The research on 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols underscores the importance of such compounds in facilitating efficient chemical transformations, which can be applied to the synthesis of pharmaceuticals and fine chemicals (Liu et al., 2014).

Molecular Docking and Bioassay Studies

The synthesis and crystal structure analysis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide provides insight into the interaction of certain molecules within the active site of enzymes, offering pathways for the design of new inhibitors with therapeutic applications. Although this example includes a focus on cyclooxygenase-2 inhibition, the methodology can be applied to other targets within the realm of drug discovery (Al-Hourani et al., 2016).

Antimicrobial Activity

Research on the antimicrobial activity of novel derivatives carrying biologically active sulfonamide moiety suggests potential applications in the development of new antimicrobial agents. These studies not only offer insights into the mechanism of action but also provide a foundation for the development of novel compounds to combat microbial resistance (Ghorab et al., 2017).

Controlled Molecule Release

Studies on controlled and triggered small molecule release from confined polymer films highlight the potential of such compounds in the development of drug delivery systems. The ability to control the release rate of therapeutic agents offers a promising avenue for enhancing the efficacy and safety of treatments (Gao et al., 2013).

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-15-6-12-18(13-7-15)23-14-4-5-19(22)20-16-8-10-17(11-9-16)21(2)3/h6-13H,4-5,14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGTXXANOJRXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide

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